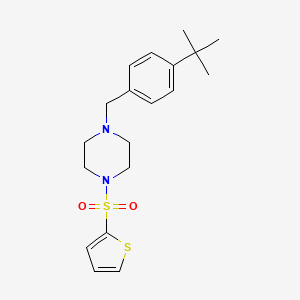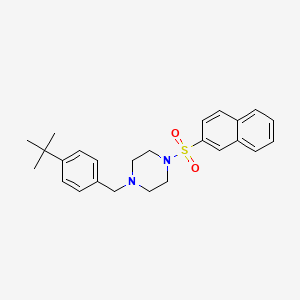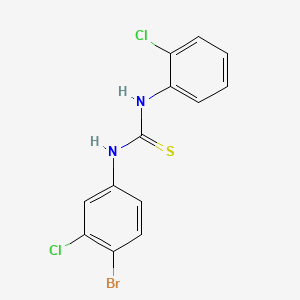![molecular formula C23H32N2O2S B4283241 1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4283241.png)
1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Overview
Description
1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including pharmacology, neuroscience, and biochemistry. In
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased arousal and attention. It has also been shown to have antioxidant properties, which can protect neurons from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity for various receptors and enzymes. This allows for precise manipulation of the system being studied. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of the experimental subjects.
Future Directions
There are numerous future directions for research on 1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine. One direction is to further elucidate its mechanism of action and its interactions with various receptors and enzymes. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, more research is needed to determine its safety and toxicity profile. Finally, research can be conducted to explore its potential as a tool compound in various fields of research, including neuroscience and biochemistry.
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its high potency and selectivity make it a valuable tool in the study of various receptors and enzymes. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has been used in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool compound in neuroscience research to study the function of various neurotransmitter receptors. Additionally, it has been used in biochemistry research to study protein-ligand interactions.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(4-ethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-5-19-8-12-22(13-9-19)28(26,27)25-16-14-24(15-17-25)18-20-6-10-21(11-7-20)23(2,3)4/h6-13H,5,14-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBYFZPEYDQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)

![1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4283202.png)

![1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4283220.png)
![1-(4-tert-butylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4283221.png)
![1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283223.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
![1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4283246.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283263.png)
